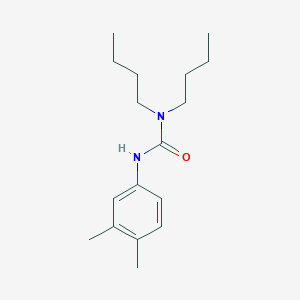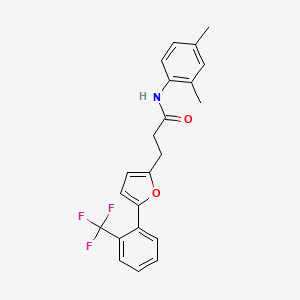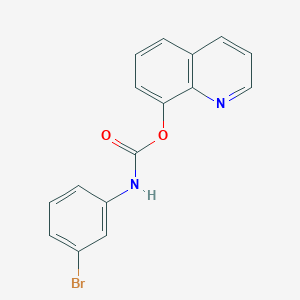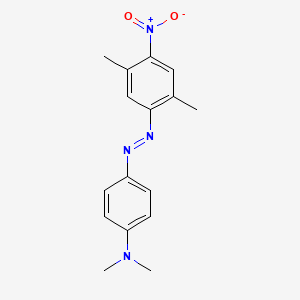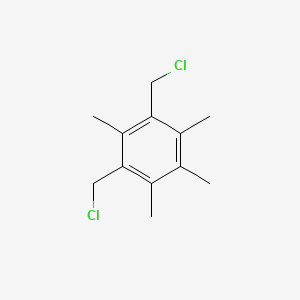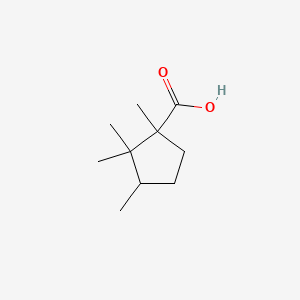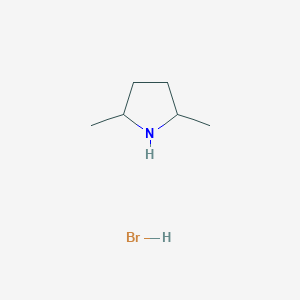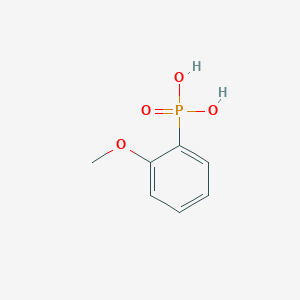
(2-Methoxyphenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)phosphonic acid is an organophosphorus compound with the chemical formula C7H9O4P. It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom from the methoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing (2-Methoxyphenyl)phosphonic acid involves the reaction of dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . This method is favored due to its efficiency and the stability of the resulting phosphonic acid under acidic conditions. Another method involves the dealkylation of dialkyl phosphonates using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyphenyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenylphosphonic acids.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl)phosphonic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Methoxyphenyl)phosphonic acid involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport pathways. The compound’s phosphonic acid group interacts with metal ions through coordination bonds, leading to the formation of stable complexes that can modulate biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but with a hydroxy group instead of a methoxy group.
Phenylphosphonic acid: Lacks the methoxy group, making it less versatile in certain applications.
4-Aminobenzylphosphonic acid: Contains an amino group, providing different reactivity and applications.
Uniqueness
(2-Methoxyphenyl)phosphonic acid is unique due to its methoxy group, which enhances its solubility and reactivity compared to other phenylphosphonic acids. This structural feature allows for more diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
7506-85-6 |
|---|---|
Molekularformel |
C7H9O4P |
Molekulargewicht |
188.12 g/mol |
IUPAC-Name |
(2-methoxyphenyl)phosphonic acid |
InChI |
InChI=1S/C7H9O4P/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI-Schlüssel |
QDBZWLAQPHAUGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
